Phosphoramidon Disodium

Descripción

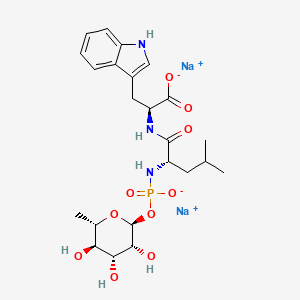

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N3Na2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164204-38-0 | |

| Record name | Phosphoramidon disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORAMIDON DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phosphoramidon Disodium Salt: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon disodium salt is a naturally derived microbial metabolite originally isolated from Streptomyces tanashiensis. It is a potent and specific inhibitor of several zinc-dependent metalloproteases, making it an invaluable tool in biochemical research and a lead compound in drug discovery. This technical guide provides an in-depth exploration of the mechanism of action of phosphoramidon, focusing on its interactions with key physiological enzymes. We will delve into its inhibitory kinetics, the structural basis of its action, and the functional consequences of its enzymatic inhibition, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Metalloproteases

Phosphoramidon exerts its biological effects by reversibly inhibiting a select group of metalloproteases. Its primary targets include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE). To a lesser extent, it also inhibits angiotensin-converting enzyme (ACE). The core of its inhibitory action lies in its structural mimicry of the transition state of peptide hydrolysis, allowing it to bind with high affinity to the active site of these enzymes.

The phosphonate group of phosphoramidon is crucial for its inhibitory activity. It acts as a transition-state analog, chelating the essential zinc ion within the enzyme's active site. This interaction, along with hydrogen bonding and hydrophobic interactions between the inhibitor and the enzyme's subsites, results in potent and specific inhibition.

Quantitative Inhibition Data

The inhibitory potency of phosphoramidon disodium salt against its primary targets has been quantified using various enzymatic assays. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a comparative overview of its efficacy.

| Enzyme Target | Inhibition Constant (Ki) | IC50 | Species/Source |

| Neprilysin (NEP) | 3 nM[1] | 0.034 µM[2][3] | Rabbit Kidney |

| Thermolysin | 28 nM[1] | - | Bacillus thermoproteolyticus |

| Endothelin-Converting Enzyme (ECE-1) | - | 1 µM - 3.5 µM[2] | Porcine Lung / Various |

| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | Rabbit Lung |

Detailed Inhibition Profiles of Key Enzyme Targets

Neprilysin (NEP)

Neprilysin, also known as neutral endopeptidase or CD10, is a key enzyme in the degradation of several physiologically active peptides, including natriuretic peptides, bradykinin, and substance P. By inhibiting NEP, phosphoramidon prevents the breakdown of these peptides, leading to their increased bioavailability and enhanced downstream signaling.

Binding Mechanism: Crystallographic studies of the rabbit neprilysin-phosphoramidon complex reveal that the inhibitor binds in the large central cavity of the enzyme, which houses the active site. The zinc ion at the catalytic center is coordinated by His584, His588, and Glu647 of the enzyme. The phosphate group of phosphoramidon directly interacts with this zinc ion. Further stability is conferred by interactions between the inhibitor and residues such as His712, Arg718, and Asn543.

Signaling Pathway: The inhibition of neprilysin by phosphoramidon has significant implications for cardiovascular and neuronal signaling. By preventing the degradation of natriuretic peptides (ANP, BNP), it promotes vasodilation and natriuresis, effects beneficial in conditions like heart failure.

Endothelin-Converting Enzyme (ECE)

ECE is a crucial enzyme in the biosynthesis of endothelins, potent vasoconstrictors. ECE-1 converts the inactive precursor, big endothelin-1 (big ET-1), into the highly active endothelin-1 (ET-1). Phosphoramidon's inhibition of ECE-1 blocks this conversion, leading to reduced levels of ET-1 and consequently, vasodilation.

Binding Mechanism: The crystal structure of human ECE-1 in complex with phosphoramidon shows that the inhibitor binds to the enzyme's catalytic domain. Similar to its interaction with neprilysin, the phosphonate moiety of phosphoramidon coordinates with the active site zinc ion. The structure of the ECE-1 active site is closely related to that of neprilysin, providing a basis for the dual inhibitory activity of phosphoramidon.

Signaling Pathway: By blocking the production of ET-1, phosphoramidon interferes with the endothelin signaling pathway, which plays a critical role in blood pressure regulation and cell proliferation.

Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the renin-angiotensin system (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. While phosphoramidon does inhibit ACE, its potency is significantly lower compared to its inhibition of NEP and ECE.

Signaling Pathway: Inhibition of ACE by phosphoramidon contributes to a reduction in angiotensin II levels, leading to vasodilation and a decrease in blood pressure.

Experimental Protocols

The determination of the inhibitory activity of phosphoramidon against its target metalloproteases involves specific enzymatic assays. Below are generalized methodologies for assessing the inhibition of NEP, ECE, and ACE.

General Workflow for Enzyme Inhibition Assay

Neprilysin (NEP) Inhibition Assay

-

Enzyme Source: Recombinant human or rabbit neprilysin.

-

Substrate: A fluorogenic peptide substrate, such as Mca-RPPGFSAFK(Dnp)-OH.

-

Assay Buffer: Tris-HCl buffer at pH 7.5, containing NaCl and ZnCl2.

-

Procedure: a. In a microplate, add NEP enzyme solution to wells containing serial dilutions of phosphoramidon disodium salt or vehicle control. b. Pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence (excitation/emission wavelengths specific to the fluorophore) over time using a fluorescence plate reader. e. The rate of reaction is determined from the linear phase of the fluorescence curve.

-

Data Analysis: Calculate the percentage of inhibition for each phosphoramidon concentration and determine the IC50 value by non-linear regression. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Endothelin-Converting Enzyme (ECE-1) Inhibition Assay

-

Enzyme Source: Membrane preparations from cells expressing recombinant human ECE-1 or purified soluble ECE-1.

-

Substrate: A fluorogenic peptide substrate, such as Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH.

-

Assay Buffer: MES buffer at a slightly acidic pH (e.g., 6.5-7.0), as ECE-1 activity is optimal at this pH.

-

Procedure: a. Similar to the NEP assay, pre-incubate the enzyme with varying concentrations of phosphoramidon. b. Initiate the reaction by adding the substrate. c. Monitor the cleavage of the substrate by measuring the increase in fluorescence.

-

Data Analysis: Determine IC50 and Ki values as described for the NEP assay.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

-

Enzyme Source: Rabbit lung ACE or recombinant human ACE.

-

Substrate: N-Hippuryl-His-Leu (HHL) or a fluorogenic substrate like o-Abz-Gly-p-Phe(NO2)-Pro-OH.

-

Assay Buffer: HEPES or borate buffer at pH 8.3, containing NaCl and ZnCl2.

-

Procedure (using HHL substrate): a. Pre-incubate ACE with phosphoramidon. b. Add HHL to start the reaction and incubate at 37°C. c. Stop the reaction by adding HCl. d. The product, hippuric acid, is extracted with ethyl acetate. e. The ethyl acetate is evaporated, and the hippuric acid is redissolved and quantified by measuring its absorbance at 228 nm.

-

Procedure (using fluorogenic substrate): a. Follow a similar procedure to the NEP and ECE assays, monitoring the increase in fluorescence upon substrate cleavage.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

Phosphoramidon disodium salt is a versatile and potent metalloprotease inhibitor with a well-characterized mechanism of action. Its ability to potently inhibit neprilysin and endothelin-converting enzyme has made it an indispensable tool for studying the physiological roles of these enzymes and for validating them as therapeutic targets. The detailed understanding of its binding mode and inhibitory kinetics provides a solid foundation for the rational design of more selective and potent inhibitors for various therapeutic applications, including cardiovascular diseases and beyond. This guide serves as a comprehensive technical resource to aid researchers and drug developers in leveraging the full potential of phosphoramidon in their scientific endeavors.

References

- 1. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of soluble rabbit neprilysin complexed with phosphoramidon or thiorphan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramidon Disodium Salt: A Technical Guide to its Metalloendopeptidase Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon disodium salt, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, has become an invaluable tool in biochemical and pharmacological research.[1][2] Its ability to potently and, in some cases, selectively inhibit key zinc-dependent metalloendopeptidases has facilitated the elucidation of critical physiological and pathological pathways. This technical guide provides an in-depth overview of the primary enzyme targets of phosphoramidon, presenting quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways.

Core Enzyme Targets of Phosphoramidon

Phosphoramidon exhibits inhibitory activity against several members of the metalloendopeptidase family. The primary targets include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).[1][3][4] It also demonstrates weaker inhibition of angiotensin-converting enzyme (ACE). The mechanism of inhibition is generally competitive, with the phosphoramidate moiety mimicking the transition state of peptide hydrolysis.

Quantitative Inhibition Data

The inhibitory potency of phosphoramidon against its key targets has been quantified through various studies, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

| Enzyme Target | Inhibitor Constant (Ki) | IC50 | Source Organism/Enzyme Type | Citation |

| Neprilysin (NEP) | 3 nM | 0.034 µM | M4 and M13 families | |

| Thermolysin | 28 nM | 0.4 µg/mL | Bacillus thermoproteolyticus | |

| Endothelin-Converting Enzyme-1 (ECE-1) | - | 14 nM - 8 µM | - | |

| Endothelin-Converting Enzyme (ECE) | - | 3.5 µM | - | |

| Angiotensin-Converting Enzyme (ACE) | - | 78 µM | - | |

| Pseudolysin | 250 nM | - | M4 and M13 families | |

| ZMPSTE24 | - | Preliminary data suggests inhibition | Integral membrane zinc metalloprotease |

Signaling Pathways

The enzymes targeted by phosphoramidon play crucial roles in various signaling pathways that regulate processes such as blood pressure, inflammation, and cell proliferation.

Endothelin Signaling Pathway

Endothelin-converting enzyme (ECE) is a key enzyme in the endothelin signaling pathway. It catalyzes the conversion of the inactive precursor, big endothelin-1 (big ET-1), to the potent vasoconstrictor, endothelin-1 (ET-1). ET-1 then binds to its receptors (ET-A and ET-B) on various cell types, initiating a cascade of downstream signaling events that contribute to vasoconstriction, cell proliferation, and inflammation. Phosphoramidon's inhibition of ECE blocks the production of active ET-1, thereby attenuating these effects.

References

- 1. researcher.manipal.edu [researcher.manipal.edu]

- 2. researchgate.net [researchgate.net]

- 3. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 4. Detection by bioassay and specific enzyme-linked immunosorbent assay of phosphoramidon-inhibitable endothelin-converting activity in brain and endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

Phosphoramidon Disodium Salt: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Phosphoramidon disodium salt, a potent metalloprotease inhibitor. Originally isolated from Streptomyces tanashiensis, Phosphoramidon has become a critical tool in biochemical research and a lead compound in drug discovery. This document details its discovery and history, mechanism of action as a competitive, transition-state analog inhibitor, and its significant role in elucidating the endothelin signaling pathway. Key experimental data are summarized in tabular format, and detailed protocols for relevant assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise understanding of its biological context and experimental application.

Discovery and History

Phosphoramidon was first discovered in 1973 by Suda et al. from the culture filtrates of Streptomyces tanashiensis.[1][2] This discovery was part of a broader screening effort for microbial metabolites with enzyme-inhibiting properties. Initial studies revealed its potent inhibitory activity against thermolysin, a metalloprotease from Bacillus thermoproteolyticus.[1] Subsequent research expanded its inhibitory profile to include other zinc-containing metalloproteases, most notably neprilysin (NEP) and endothelin-converting enzyme (ECE).[3][4] Its ability to inhibit ECE was a pivotal finding, establishing Phosphoramidon as a crucial tool for studying the renin-angiotensin and endothelin systems, which are critical in blood pressure regulation. The disodium salt form of Phosphoramidon is commonly used in research due to its solubility in aqueous solutions.

Mechanism of Action

Phosphoramidon functions as a potent and specific competitive inhibitor of several metalloproteases. Its chemical structure, N-(α-L-rhamnopyranosyloxyphosphinyl)-L-leucyl-L-tryptophan, allows it to act as a transition-state analog. The phosphoramidate group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes. This high-affinity binding to the active site prevents the natural substrate from accessing the enzyme, thereby inhibiting its catalytic activity. The inhibition by Phosphoramidon is reversible.

Quantitative Data: Inhibitory Potency

The inhibitory activity of Phosphoramidon disodium salt against its primary targets has been quantified in numerous studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

| Target Enzyme | Inhibitor | IC50 Value (µM) | Reference(s) |

| Endothelin-Converting Enzyme (ECE) | Phosphoramidon disodium salt | 3.5 | |

| Neprilysin (NEP) | Phosphoramidon disodium salt | 0.034 | |

| Angiotensin-Converting Enzyme (ACE) | Phosphoramidon disodium salt | 78 | |

| Thermolysin | Phosphoramidon disodium salt | 0.028 (Ki) |

Table 1: Summary of IC50 and Ki values for Phosphoramidon disodium salt against various metalloproteases.

Key Biological Effects: Inhibition of the Endothelin Pathway

One of the most significant biological effects of Phosphoramidon is its potent inhibition of Endothelin-Converting Enzyme (ECE). ECE is responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), to the highly potent vasoconstrictor, endothelin-1 (ET-1). By inhibiting ECE, Phosphoramidon effectively blocks the production of mature ET-1, leading to a decrease in its physiological effects.

This inhibitory action has been demonstrated in various experimental models:

-

In vitro: In cultured endothelial cells, Phosphoramidon treatment leads to a decrease in the secretion of ET-1 and a corresponding increase in the secretion of big ET-1.

-

In vivo: In animal models, administration of Phosphoramidon has been shown to block the pressor (blood pressure-increasing) response to exogenous big ET-1 and to lower blood pressure in hypertensive rats. Human studies have also confirmed that Phosphoramidon inhibits the conversion of big ET-1 to ET-1 in the forearm, preventing vasoconstriction.

The signaling pathway of endothelin-1 production and the inhibitory action of Phosphoramidon are illustrated in the following diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed in the study of Phosphoramidon.

Thermolysin Inhibition Assay (Fluorometric Method)

This protocol is based on the principles of fluorometric titration to determine the inhibitor constant (Ki) of Phosphoramidon for thermolysin.

Materials:

-

Thermolysin from Bacillus thermoproteolyticus

-

Phosphoramidon disodium salt

-

Fluorescent substrate (e.g., 3-(2-furyl)acryloyl-glycyl-L-leucine amide)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2

-

Fluorometer

Procedure:

-

Prepare a stock solution of thermolysin in the assay buffer.

-

Prepare a series of dilutions of Phosphoramidon disodium salt in the assay buffer.

-

Prepare a stock solution of the fluorescent substrate in the assay buffer.

-

In a cuvette, mix the thermolysin solution with a specific concentration of Phosphoramidon. Allow to incubate at room temperature for 15 minutes to reach binding equilibrium.

-

Initiate the reaction by adding the fluorescent substrate to the cuvette.

-

Immediately place the cuvette in the fluorometer and record the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Repeat the measurement for each concentration of Phosphoramidon.

-

Determine the initial velocity (v₀) of the reaction for each inhibitor concentration.

-

Plot 1/v₀ versus the inhibitor concentration ([I]). The data should fit a linear equation for competitive inhibition.

-

The Ki can be calculated from the slope of the line and the known Km of the substrate.

Endothelin-Converting Enzyme (ECE) Activity Assay (Scintillation Proximity Assay - SPA)

This protocol describes a high-throughput method for measuring ECE activity and its inhibition by Phosphoramidon using SPA technology.

Materials:

-

ECE-containing membrane preparation (e.g., from porcine aortic endothelial cells)

-

[¹²⁵I]-labeled Big Endothelin-1

-

Phosphoramidon disodium salt

-

Anti-Endothelin-1 antibody

-

Protein A-coated SPA beads

-

Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl and 0.1% BSA

-

96-well microplate

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of Phosphoramidon disodium salt in the assay buffer.

-

In a 96-well microplate, add the ECE membrane preparation to each well.

-

Add the different concentrations of Phosphoramidon to the respective wells.

-

Add [¹²⁵I]-labeled Big Endothelin-1 to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding an excess of anti-Endothelin-1 antibody.

-

Add a suspension of Protein A-coated SPA beads to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the antibody-antigen complex to bind to the beads.

-

Measure the radioactivity in each well using a scintillation counter. The proximity of the ¹²⁵I-labeled ET-1 (the product) to the bead results in a light signal.

-

Calculate the percent inhibition for each concentration of Phosphoramidon and determine the IC50 value.

In Vivo Blood Pressure Measurement in Rats

This protocol outlines the procedure for assessing the in vivo effect of Phosphoramidon on blood pressure in an anesthetized rat model.

Materials:

-

Male Sprague-Dawley rats

-

Phosphoramidon disodium salt

-

Big Endothelin-1

-

Anesthetic (e.g., urethane)

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

Saline solution

Procedure:

-

Anesthetize the rat with an appropriate anesthetic.

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the femoral artery and connect the catheter to a pressure transducer to continuously monitor blood pressure.

-

Cannulate the femoral vein for intravenous administration of compounds.

-

Allow the animal to stabilize for a period of 30 minutes.

-

Administer a bolus injection of Big Endothelin-1 intravenously and record the pressor response.

-

After the blood pressure returns to baseline, administer Phosphoramidon disodium salt intravenously.

-

After a set period (e.g., 15 minutes), administer the same dose of Big Endothelin-1 again and record the pressor response.

-

Compare the pressor response to Big Endothelin-1 before and after the administration of Phosphoramidon to determine the inhibitory effect.

The general workflow for an in vivo blood pressure experiment is depicted below:

HPLC Analysis of Big ET-1 to ET-1 Conversion

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to separate and quantify the conversion of Big ET-1 to ET-1.

Materials:

-

Sample from in vitro or in vivo experiments

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

-

Fraction collector (optional)

-

Radioimmunoassay (RIA) or ELISA kit for ET-1 and Big ET-1

Procedure:

-

Prepare the sample by acidifying with TFA and centrifuging to remove any precipitate.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the prepared sample onto the column.

-

Run a linear gradient of Mobile Phase B to elute the peptides. A typical gradient might be from 5% to 60% B over 60 minutes.

-

Monitor the elution profile at 214 nm.

-

If using a fraction collector, collect fractions at regular intervals (e.g., every minute).

-

Analyze the collected fractions (or the peaks from the chromatogram) for the presence of ET-1 and Big ET-1 using a specific RIA or ELISA.

-

Quantify the amounts of ET-1 and Big ET-1 to determine the extent of conversion.

Conclusion

Phosphoramidon disodium salt has proven to be an invaluable tool for researchers in the fields of biochemistry, pharmacology, and drug development. Its discovery and subsequent characterization as a potent metalloprotease inhibitor have significantly advanced our understanding of critical physiological pathways, particularly the endothelin system. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists working with this important compound, facilitating further research into its mechanisms and potential therapeutic applications.

References

- 1. sketchviz.com [sketchviz.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Separation of Endothelin Isoforms by High Performance Liquid Chromatography and Detection by Radioimmunoassay | Springer Nature Experiments [experiments.springernature.com]

- 4. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Phosphoramidon Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Phosphoramidon Disodium salt, a potent metalloprotease inhibitor. The document details the synthetic pathway, experimental protocols, and the compound's mechanism of action within key biological signaling pathways. All quantitative data is presented in clear, tabular format for ease of comparison, and logical and biological relationships are visualized using diagrams.

Introduction

Phosphoramidon, chemically known as N-(α-L-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan, is a natural product originally isolated from Streptomyces tanashiensis. Its disodium salt form is a widely used biochemical tool and a subject of interest in drug development due to its potent inhibition of various zinc-containing metalloendopeptidases, most notably thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE). This guide delineates a plausible chemical synthesis route for Phosphoramidon Disodium salt, based on established principles of peptide and phosphoramidate chemistry.

Chemical Synthesis Pathway

The synthesis of Phosphoramidon Disodium salt is a multi-step process that involves the preparation of a protected dipeptide, the synthesis of a phosphorylated rhamnose derivative, the coupling of these two key intermediates, and subsequent deprotection and salt formation.

A plausible synthetic route can be conceptualized as follows:

-

Dipeptide Synthesis: The synthesis begins with the coupling of protected L-leucine and L-tryptophan amino acids to form the dipeptide backbone.

-

Phosphorylation of L-Rhamnose: A protected form of L-rhamnose is phosphorylated to introduce the phosphinyl group.

-

Coupling Reaction: The phosphorylated rhamnose is then coupled with the dipeptide.

-

Deprotection and Salt Formation: Finally, all protecting groups are removed, and the molecule is converted to its disodium salt.

A generalized workflow for this synthesis is depicted below.

Caption: Generalized workflow for the chemical synthesis of Phosphoramidon Disodium salt.

Quantitative Data

The inhibitory activity of Phosphoramidon against key metalloproteases is a critical aspect of its biological function. The following table summarizes its inhibitory potency.

| Enzyme Target | IC50 Value |

| Neprilysin (NEP) | 34 nM |

| Endothelin-Converting Enzyme (ECE) | 3.5 µM |

| Angiotensin-Converting Enzyme (ACE) | 78 µM |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of Phosphoramidon Disodium salt. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Synthesis of N-(Benzyloxycarbonyl)-L-leucyl-L-tryptophan Methyl Ester (Protected Dipeptide)

Objective: To synthesize the protected dipeptide backbone of Phosphoramidon.

Materials:

-

N-(Benzyloxycarbonyl)-L-leucine (Cbz-Leu-OH)

-

L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve N-(Benzyloxycarbonyl)-L-leucine (1.0 eq) and 1-Hydroxybenzotriazole (1.1 eq) in anhydrous dichloromethane.

-

Add L-Tryptophan methyl ester hydrochloride (1.0 eq) to the solution, followed by the dropwise addition of triethylamine (1.1 eq) at 0 °C.

-

Add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected dipeptide.

Synthesis of a Phosphorylated L-Rhamnose Derivative

Objective: To prepare a suitable phosphorylated L-rhamnose intermediate for coupling with the dipeptide. A plausible approach involves the use of a phosphoramidite reagent.

Materials:

-

Protected L-rhamnose (e.g., with acetyl or benzyl protecting groups)

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile

-

Oxidizing agent (e.g., tert-butyl hydroperoxide or iodine in THF/water/pyridine)

Procedure:

-

Dissolve the protected L-rhamnose (1.0 eq) in anhydrous acetonitrile.

-

Add N,N-Diisopropylethylamine (2.0 eq) to the solution.

-

Cool the mixture to 0 °C and add the phosphitylating agent (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to 0 °C and add the oxidizing agent.

-

Stir for 30 minutes, then quench the reaction with saturated sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by flash column chromatography.

Coupling of the Phosphorylated Rhamnose and Dipeptide

Objective: To form the phosphoramidate linkage between the two key intermediates.

Materials:

-

Protected L-leucyl-L-tryptophan methyl ester (from step 4.1, after deprotection of the Cbz group)

-

Phosphorylated L-rhamnose derivative (from step 4.2)

-

Activating agent (e.g., tetrazole)

-

Anhydrous acetonitrile

Procedure:

-

The Cbz protecting group of the dipeptide is removed by hydrogenolysis (e.g., using H₂ gas and Pd/C catalyst).

-

Dissolve the deprotected dipeptide (1.0 eq) and the phosphorylated rhamnose derivative (1.1 eq) in anhydrous acetonitrile.

-

Add the activating agent (e.g., a solution of tetrazole in acetonitrile) dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude protected phosphoramidon by flash column chromatography.

Deprotection and Formation of the Disodium Salt

Objective: To remove all protecting groups and isolate the final product as a disodium salt.

Materials:

-

Protected Phosphoramidon

-

Deprotection reagents (specific to the protecting groups used, e.g., trifluoroacetic acid for Boc groups, sodium hydroxide for methyl esters and cyanoethyl groups)

-

Sodium hydroxide solution (e.g., 0.1 M)

-

Methanol or another suitable solvent

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Treat the protected phosphoramidon with the appropriate deprotection reagents. The specific conditions will depend on the protecting groups chosen in the preceding steps. For example, a two-step process might involve acidic treatment followed by basic hydrolysis.

-

After deprotection, neutralize the reaction mixture.

-

Purify the resulting phosphoramidonic acid using preparative reverse-phase HPLC.

-

To form the disodium salt, dissolve the purified phosphoramidonic acid in a minimal amount of water or methanol and carefully add two equivalents of a standard sodium hydroxide solution.

-

Lyophilize the solution to obtain Phosphoramidon Disodium salt as a white solid.

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Biological Signaling Pathways

Phosphoramidon exerts its biological effects by inhibiting key metalloproteases involved in important signaling pathways. The following diagrams illustrate its mechanism of action.

Inhibition of the Endothelin-Converting Enzyme (ECE) Pathway

Phosphoramidon inhibits ECE, the enzyme responsible for converting Big Endothelin-1 (Big ET-1) into the potent vasoconstrictor Endothelin-1 (ET-1). This inhibition can have therapeutic implications in conditions associated with elevated ET-1 levels.

Caption: Inhibition of the Endothelin-Converting Enzyme (ECE) pathway by Phosphoramidon.

Inhibition of Neprilysin (NEP) and Substrate Degradation

Neprilysin is a neutral endopeptidase that degrades a variety of signaling peptides. By inhibiting NEP, Phosphoramidon can potentiate the effects of these peptides.

Caption: Inhibition of Neprilysin (NEP) by Phosphoramidon, leading to potentiation of substrate signaling.

Conclusion

This technical guide provides a detailed framework for the synthesis of Phosphoramidon Disodium salt and an understanding of its biological mechanism of action. The provided experimental protocols offer a starting point for researchers in the fields of medicinal chemistry and drug development to produce this valuable compound for further investigation. The visualization of its inhibitory effects on key signaling pathways highlights its potential as a modulator of various physiological and pathological processes.

Phosphoramidon Disodium Salt: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon disodium salt is a potent and widely utilized metalloprotease inhibitor originally isolated from cultures of Streptomyces tanashiensis.[1] Its ability to specifically target and inhibit key enzymes involved in vital physiological processes has established it as an indispensable tool in biochemical research and a foundational compound in the exploration of therapeutic agents. This technical guide provides an in-depth overview of the biochemical properties of Phosphoramidon disodium salt, with a focus on its mechanism of action, inhibitory constants, and its impact on significant signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂N₃Na₂O₁₀P | [2] |

| Molecular Weight | 587.47 g/mol | [2] |

| CAS Number | 164204-3-8 | [2] |

| Solubility | Soluble to 100 mM in water. Also soluble in DMSO and methanol. | [1] |

| Storage | Store at -20°C. |

Mechanism of Action

Phosphoramidon acts as a transition-state analogue inhibitor of zinc-containing metalloendopeptidases. The phosphonate group in its structure mimics the tetrahedral transition state of peptide bond hydrolysis, allowing it to bind with high affinity to the active site of target enzymes and effectively block their catalytic activity. This inhibition is reversible.

Target Enzymes and Inhibitory Potency

Phosphoramidon exhibits potent inhibitory activity against a select group of metalloendopeptidases, most notably Neprilysin (NEP), Endothelin-Converting Enzyme (ECE), and Thermolysin. It is important to note that it does not significantly inhibit other classes of proteases such as trypsin, papain, chymotrypsin, or pepsin.

Quantitative Inhibitory Data

The inhibitory potency of Phosphoramidon is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. The Ki value is a more absolute measure of the inhibitor's binding affinity.

| Target Enzyme | IC50 | Ki | References |

| Neprilysin (NEP, Neutral Endopeptidase 24.11) | 0.034 µM (34 nM) | 3 nM | |

| Endothelin-Converting Enzyme (ECE) | 3.5 µM | - | |

| Angiotensin-Converting Enzyme (ACE) | 78 µM | - | |

| Thermolysin | - | 28 nM | |

| Pseudolysin | - | 250 nM |

Note: IC50 values can vary depending on experimental conditions such as substrate concentration.

Impact on Key Signaling Pathways

Phosphoramidon's inhibition of NEP and ECE has profound effects on several critical signaling pathways, making it a valuable tool for studying their roles in physiology and disease.

Endothelin Signaling Pathway

Endothelin-1 (ET-1), a potent vasoconstrictor, is synthesized from its inactive precursor, big endothelin-1, by the action of Endothelin-Converting Enzyme (ECE). By inhibiting ECE, Phosphoramidon blocks this conversion, leading to a decrease in the levels of active ET-1. This has significant implications for the regulation of blood pressure and vascular tone.

Natriuretic Peptide Signaling Pathway

Neprilysin (NEP) is the primary enzyme responsible for the degradation of natriuretic peptides, such as Atrial Natriuretic Peptide (ANP). These peptides play a crucial role in regulating blood pressure, sodium balance, and cardiovascular homeostasis. By inhibiting NEP, Phosphoramidon prevents the breakdown of ANP, thereby increasing its plasma concentration and potentiating its physiological effects, which include vasodilation and natriuresis.

Experimental Protocols

General Workflow for Enzyme Inhibition Assay

The determination of IC50 and Ki values for Phosphoramidon typically involves a series of in vitro enzyme inhibition assays. The general workflow for such an assay is outlined below.

Example Protocol: Neprilysin (NEP) Inhibition Assay

Objective: To determine the IC50 of Phosphoramidon for human recombinant NEP.

Materials:

-

Human recombinant Neprilysin

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Phosphoramidon disodium salt

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Fluorescence microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of Phosphoramidon in assay buffer.

-

Create a series of dilutions of Phosphoramidon to cover a range of concentrations (e.g., from 1 pM to 10 µM).

-

Prepare working solutions of NEP and the fluorogenic substrate in assay buffer.

-

-

Assay Procedure:

-

To each well of the microplate, add a fixed amount of the NEP enzyme solution.

-

Add the various concentrations of Phosphoramidon to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by NEP results in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocities) from the linear phase of the fluorescence curves for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the Phosphoramidon concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Phosphoramidon that causes 50% inhibition of NEP activity.

-

Conclusion

Phosphoramidon disodium salt is a powerful and specific inhibitor of key metalloendopeptidases, including Neprilysin and Endothelin-Converting Enzyme. Its well-characterized biochemical properties and mechanism of action make it an invaluable tool for researchers in pharmacology, biochemistry, and drug discovery. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for the effective utilization of Phosphoramidon in investigating the roles of its target enzymes in health and disease.

References

Phosphoramidon Disodium Salt: An In-depth Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon disodium salt, a metalloprotease inhibitor originally isolated from Streptomyces tanashiensis, is a crucial tool in biochemical and pharmacological research.[1][2][3] Its ability to selectively inhibit key enzymes involved in vital physiological processes has made it instrumental in studying cardiovascular regulation, neuropeptide metabolism, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the inhibitor selectivity profile of phosphoramidon disodium salt, complete with quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Inhibitor Selectivity Profile: A Quantitative Analysis

Phosphoramidon exhibits a distinct selectivity profile, demonstrating potent inhibition of a specific subset of metalloproteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of phosphoramidon disodium salt against several key enzymes, providing a clear comparison of its inhibitory potency.

| Target Enzyme | IC50 Value | Notes |

| Neutral Endopeptidase (NEP) | 0.034 µM | Also known as Neprilysin or EC 3.4.24.11.[4][5] |

| Endothelin-Converting Enzyme (ECE) | 3.5 µM | |

| Angiotensin-Converting Enzyme (ACE) | 78 µM | |

| Thermolysin | 0.4 µg/mL | A specific metalloprotease inhibitor. |

| M1 (ECE-like enzyme from porcine lung) | ~1 µM | Does not inhibit M1 with thiorphan or bacitracin. |

| M2 (NEP-like enzyme from porcine lung) | ~0.3 nM | Also inhibited by thiorphan and bacitracin. |

This data clearly illustrates that phosphoramidon is a highly potent inhibitor of Neutral Endopeptidase (NEP), with significantly lower potency against Endothelin-Converting Enzyme (ECE) and Angiotensin-Converting Enzyme (ACE). This selectivity is a key attribute for its use as a research tool to dissect the specific roles of these enzymes in biological pathways.

Key Signaling Pathways

Phosphoramidon's inhibitory action on metalloproteases directly impacts critical signaling pathways. The following diagrams illustrate the primary pathways affected by phosphoramidon.

Caption: Endothelin-1 production pathway and its inhibition by phosphoramidon.

Caption: Amyloid-β degradation by NEP and its inhibition by phosphoramidon.

Experimental Methodologies

The determination of inhibitor selectivity and potency relies on robust experimental protocols. Below is a generalized workflow for a typical in vitro enzyme inhibition assay used to determine the IC50 value of phosphoramidon.

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

A more detailed, generalized protocol is as follows:

-

Reagent Preparation:

-

Prepare a stock solution of Phosphoramidon Disodium Salt in a suitable solvent (e.g., water or DMSO).

-

Prepare a buffered solution appropriate for the specific enzyme being assayed.

-

Prepare the enzyme solution to a known concentration.

-

Prepare the substrate solution. The substrate should be specific to the enzyme and ideally produce a fluorescent or colorimetric signal upon cleavage.

-

-

Assay Procedure:

-

In a multi-well plate, add the buffered solution.

-

Add varying concentrations of the phosphoramidon stock solution to the wells. Include a control well with no inhibitor.

-

Add the enzyme solution to all wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction, if necessary, by adding a stop solution (e.g., a strong acid or a specific inhibitor).

-

-

Signal Detection and Data Analysis:

-

Measure the signal (fluorescence or absorbance) using a plate reader.

-

Subtract the background signal from a blank well (no enzyme).

-

Calculate the percentage of enzyme inhibition for each phosphoramidon concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Logical Relationship of Selectivity

The following diagram illustrates the logical relationship of phosphoramidon's selectivity, highlighting its preferential inhibition of NEP over other metalloproteases.

Caption: Selectivity profile of phosphoramidon for key metalloproteases.

Conclusion

Phosphoramidon disodium salt is an indispensable tool for researchers investigating the roles of specific metalloproteases in health and disease. Its well-defined selectivity profile, characterized by potent inhibition of Neutral Endopeptidase, allows for the targeted interrogation of its biological functions. The data and methodologies presented in this guide provide a solid foundation for the effective application of phosphoramidon in experimental designs and drug discovery efforts.

References

- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]

- 2. Phosphoramidon | C23H34N3O10P | CID 445114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Phosphoramidon | 36357-77-4 | >98% [smolecule.com]

- 4. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Phosphoramidon Disodium Salt: A Technical Guide for the Study of Metalloproteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidon disodium salt is a microbial metabolite that has become an invaluable tool for researchers studying metalloproteases.[1] As a potent and specific inhibitor of a range of zinc-dependent endopeptidases, it has significantly contributed to our understanding of the physiological and pathological roles of these enzymes. This technical guide provides an in-depth overview of phosphoramidon disodium salt, including its mechanism of action, inhibitory profile, and detailed protocols for its use in experimental settings. Furthermore, it illustrates key concepts and pathways using standardized diagrams to facilitate comprehension and application in research and drug development.

Introduction to Phosphoramidon Disodium Salt

Phosphoramidon, originally isolated from Streptomyces tanashiensis, is a potent, competitive, and transition-state analog inhibitor of several important metalloproteases.[1][2] Its disodium salt form offers enhanced solubility and stability, making it suitable for a wide range of in vitro and in vivo applications. The primary targets of phosphoramidon include thermolysin, neprilysin (NEP), and endothelin-converting enzyme (ECE).[3][4] Its ability to selectively inhibit these enzymes has made it a cornerstone in studies related to cardiovascular regulation, neurobiology, and cancer progression.

Chemical Structure:

-

Molecular Formula: C₂₃H₃₂N₃Na₂O₁₀P

-

Molecular Weight: 587.47 g/mol

Mechanism of Action

Phosphoramidon functions as a transition-state analog inhibitor. Its phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by zinc metalloproteases. The inhibitor binds tightly to the active site of the enzyme, with the phosphonate group coordinating with the essential zinc ion, thereby blocking substrate access and preventing catalysis.

Quantitative Inhibitory Profile

Phosphoramidon exhibits varying affinities for different metalloproteases. The following table summarizes its inhibitory constants (IC₅₀ and Kᵢ) against key enzymes.

| Enzyme Target | Common Name/Abbreviation | IC₅₀ | Kᵢ | References |

| Neprilysin | NEP, Neutral Endopeptidase, CD10 | 34 nM | 2 nM | |

| Endothelin-Converting Enzyme-1 | ECE-1 | 3.5 µM | ~1 µM | |

| Thermolysin | - | - | 9.1 nM | |

| Angiotensin-Converting Enzyme | ACE | 78 µM | - | |

| ZMPSTE24 | - | 7.6 - 10.5 µM | - |

Experimental Protocols

In Vitro Metalloprotease Inhibition Assay using a Fluorogenic Substrate

This protocol describes a general method for determining the inhibitory activity of phosphoramidon against a purified metalloprotease using a continuous fluorogenic assay.

Materials:

-

Purified metalloprotease (e.g., recombinant human Neprilysin)

-

Phosphoramidon disodium salt

-

Fluorogenic peptide substrate specific for the target enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl, 5 µM ZnCl₂)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve phosphoramidon in assay buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Dilute the fluorogenic substrate in assay buffer to the desired working concentration (typically at or below the Kₘ value).

-

Dilute the metalloprotease in assay buffer to a working concentration that yields a linear rate of substrate cleavage over the desired time course.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add 50 µL of the various concentrations of phosphoramidon or vehicle control (assay buffer).

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction and Measure Fluorescence:

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Metalloprotease Activity Assay

This protocol outlines a method to assess the effect of phosphoramidon on metalloprotease activity in a cellular context.

Materials:

-

Adherent cells expressing the target metalloprotease

-

Cell culture medium and supplements

-

Phosphoramidon disodium salt

-

Fluorogenic, cell-permeable metalloprotease substrate

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging system or fluorescence microscope

-

96-well, clear-bottom, black-walled cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture cells under standard conditions.

-

Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Inhibitor Treatment:

-

Prepare various concentrations of phosphoramidon in cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of phosphoramidon or a vehicle control.

-

Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

-

Substrate Loading and Imaging:

-

Prepare the cell-permeable fluorogenic substrate in an appropriate buffer (e.g., Hanks' Balanced Salt Solution).

-

Wash the cells once with warm PBS.

-

Add the substrate solution to each well.

-

Immediately begin imaging using a live-cell imaging system or fluorescence microscope equipped with the appropriate filter sets.

-

-

Data Acquisition and Analysis:

-

Acquire images at regular intervals to monitor the increase in fluorescence within the cells.

-

Quantify the fluorescence intensity per cell or per well over time.

-

Compare the rate of fluorescence increase in phosphoramidon-treated cells to the control to determine the extent of inhibition.

-

Signaling Pathways and Applications

Phosphoramidon's inhibitory activity on specific metalloproteases has been instrumental in elucidating their roles in various signaling pathways.

Neprilysin and Amyloid-β Degradation in Alzheimer's Disease

Neprilysin is a key enzyme in the degradation of amyloid-β (Aβ) peptides in the brain. A reduction in NEP activity is associated with the accumulation of Aβ plaques, a hallmark of Alzheimer's disease. Phosphoramidon is used to inhibit NEP in research models to study the mechanisms of Aβ clearance and to test potential therapeutic strategies aimed at enhancing NEP activity.

Endothelin-Converting Enzyme and Vasoconstriction

ECE-1 is responsible for the final step in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1), from its precursor, big ET-1. By inhibiting ECE-1, phosphoramidon prevents the formation of active ET-1, leading to a reduction in vasoconstriction. This has made phosphoramidon a valuable tool for studying the endothelin system in cardiovascular diseases such as hypertension.

Conclusion

Phosphoramidon disodium salt remains a critical research tool for the study of metalloproteases. Its well-characterized inhibitory profile against key enzymes like neprilysin and endothelin-converting enzyme allows for the precise dissection of their roles in health and disease. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of phosphoramidon in the laboratory, ultimately contributing to advancements in our understanding of metalloprotease biology and the development of novel therapeutics.

References

- 1. Phosphoramidon - Wikipedia [en.wikipedia.org]

- 2. Phosphoramidon inhibits the integral membrane protein zinc metalloprotease ZMPSTE24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelin-Converting Enzyme: Function and Inhibition by Phosphoramidon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-converting enzyme (ECE) is a critical metalloprotease in the biosynthesis of endothelins, potent vasoconstrictors implicated in a range of cardiovascular diseases. This technical guide provides an in-depth overview of ECE function, with a particular focus on its inhibition by the classical inhibitor, Phosphoramidon. We will delve into the molecular mechanisms of ECE action, the intricacies of the endothelin signaling pathway, and detailed experimental protocols for assessing ECE activity and its inhibition. Quantitative data on the inhibitory effects of Phosphoramidon and other relevant compounds are presented for comparative analysis. This guide is intended to be a valuable resource for researchers and professionals involved in cardiovascular research and the development of novel therapeutics targeting the endothelin system.

Introduction to Endothelin-Converting Enzyme (ECE)

Endothelin-converting enzyme (ECE) is a type II membrane-bound zinc metalloprotease that plays a pivotal role in the cardiovascular system.[1] Its primary function is the proteolytic conversion of inactive precursor peptides, known as big endothelins (big ETs), into their biologically active forms, the endothelins (ETs).[1] Endothelin-1 (ET-1) is the most potent and well-characterized of these peptides, exerting powerful vasoconstrictive effects and influencing cell proliferation and inflammation.[2][3]

There are two main isoforms of ECE, ECE-1 and ECE-2, which share significant sequence homology but differ in their tissue distribution, subcellular localization, and pH optima. ECE-1 is predominantly found on the surface of endothelial cells and has a neutral pH optimum, consistent with its role in the extracellular conversion of big ET-1.[4] In contrast, ECE-2 is localized in intracellular compartments and exhibits optimal activity at an acidic pH. ECE-1 itself exists in four isoforms (ECE-1a, -1b, -1c, and -1d) generated by alternative splicing, which differ in their N-terminal cytoplasmic tails and exhibit distinct subcellular localizations.

Given the critical role of ET-1 in various pathologies, including hypertension, heart failure, and pulmonary arterial hypertension, ECE has emerged as a significant therapeutic target. Inhibition of ECE activity presents a promising strategy for reducing the production of active ET-1 and thereby mitigating its detrimental effects.

The Role of Phosphoramidon as an ECE Inhibitor

Phosphoramidon is a naturally occurring metalloprotease inhibitor that has been instrumental in the characterization of ECE activity. It acts as a potent, competitive, and reversible inhibitor of ECE-1. The crystal structure of human ECE-1 in complex with Phosphoramidon reveals that the inhibitor binds to the active site of the enzyme, coordinating with the catalytic zinc ion and interacting with key amino acid residues. This binding prevents the substrate, big ET-1, from accessing the active site, thereby blocking its conversion to ET-1.

While Phosphoramidon is a powerful research tool, its lack of specificity for ECE over other metalloproteases, such as neutral endopeptidase (NEP), has limited its therapeutic development. Nevertheless, it remains a benchmark compound for the evaluation of novel, more selective ECE inhibitors.

Quantitative Analysis of ECE Inhibition

The potency of ECE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor for the enzyme.

Here, we present a summary of the inhibitory activities of Phosphoramidon and other selected ECE inhibitors.

| Inhibitor | Enzyme Target | IC50 | Ki | Reference |

| Phosphoramidon | ECE (porcine lung, M1) | ~1 µM | N/A | |

| Phosphoramidon | ECE (porcine lung, M2/NEP) | ~0.3 nM | N/A | |

| Phosphoramidon | ECE | 3.5 µM | N/A | |

| CGS 35066 | ECE-1 | 22 nM | N/A | |

| CGS 26303 | ECE-1/NEP | N/A | N/A |

Note: N/A indicates that the data was not available in the cited sources. The inhibitory activity of Phosphoramidon can vary depending on the ECE isoform and the assay conditions, particularly pH.

Endothelin Signaling Pathway

The biological effects of endothelins are mediated by two G protein-coupled receptors (GPCRs): the endothelin A receptor (ETA) and the endothelin B receptor (ETB). These receptors have distinct tissue distributions and downstream signaling cascades, leading to a variety of physiological responses.

-

ETA Receptor: Primarily located on vascular smooth muscle cells, the ETA receptor has a higher affinity for ET-1 than for other endothelin isoforms. Activation of the ETA receptor predominantly leads to vasoconstriction, cell proliferation, and inflammation.

-

ETB Receptor: The ETB receptor is found on both endothelial cells and smooth muscle cells. On endothelial cells, its activation leads to the release of vasodilators such as nitric oxide (NO) and prostacyclin, promoting vasodilation. It is also involved in the clearance of circulating ET-1. On smooth muscle cells, ETB receptor activation can also contribute to vasoconstriction.

The signaling pathways initiated by ETA and ETB receptor activation are complex and involve multiple G proteins and downstream effectors.

Experimental Protocols

Fluorescence-Based ECE-1 Activity Assay

This protocol describes a general method for determining ECE-1 activity using a fluorogenic substrate. This is a continuous, kinetic assay that measures the fluorescence increase resulting from the cleavage of a quenched fluorescent substrate by ECE-1.

Materials:

-

Recombinant human ECE-1

-

Fluorogenic ECE-1 substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl)

-

Phosphoramidon (or other inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of Phosphoramidon in an appropriate solvent (e.g., water or buffer).

-

Dilute the recombinant ECE-1 to the desired concentration in cold assay buffer immediately before use.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

For inhibitor studies, add 10 µL of various concentrations of Phosphoramidon or other inhibitors to the appropriate wells. For control wells (no inhibitor), add 10 µL of the solvent used for the inhibitor.

-

Add 20 µL of the diluted ECE-1 solution to all wells except for the substrate control wells (which will contain only buffer and substrate).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Prepare the substrate solution by diluting the stock solution in the assay buffer to the desired final concentration.

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., Ex/Em = 490/520 nm for a 5-FAM/QXL® 520 FRET pair).

-

Record the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis constant (Km) of the substrate is known.

-

Experimental Workflow for ECE Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing ECE inhibitors.

Conclusion

Endothelin-converting enzyme-1 is a well-validated therapeutic target for a variety of cardiovascular and renal diseases. The development of potent and selective ECE inhibitors holds significant promise for the treatment of these conditions. Phosphoramidon, despite its lack of selectivity, has been an invaluable tool in elucidating the function of ECE and in the initial stages of inhibitor development. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working to advance our understanding of the endothelin system and to develop novel ECE-targeted therapies. Future research will likely focus on the development of inhibitors with improved selectivity for ECE-1 over other metalloproteases and on further dissecting the roles of different ECE-1 isoforms in health and disease.

References

- 1. Structure of human endothelin-converting enzyme I complexed with phosphoramidon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pulmonary hypertension - Wikipedia [en.wikipedia.org]

- 3. What ECE inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. The effects of phosphoramidon on the expression of human endothelin-converting enzyme-1 (ECE-1) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phosphoramidon Disodium Salt for Cell-Based Neprilysin Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidon Disodium salt is a potent metalloprotease inhibitor, widely recognized for its high affinity for neprilysin (NEP), also known as neutral endopeptidase or CD10.[1][2] Neprilysin is a zinc-dependent metalloprotease that plays a crucial role in the degradation of a variety of signaling peptides, including amyloid-beta (Aβ), natriuretic peptides, and substance P.[3][4] Its involvement in pathological conditions such as Alzheimer's disease, cardiovascular diseases, and cancer has made it a significant target for drug discovery.

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of Phosphoramidon Disodium salt on neprilysin. The assay is based on the use of a fluorogenic NEP substrate that is cleaved by cellular NEP to release a fluorescent signal. Inhibition of NEP by Phosphoramidon results in a decrease in the fluorescent signal, allowing for the quantification of its inhibitory potency (IC50).

Mechanism of Action

Phosphoramidon acts as a competitive inhibitor of neprilysin by binding to the active site of the enzyme, thereby preventing the cleavage of its natural substrates. While it is a potent inhibitor of NEP, it also exhibits inhibitory activity against other metalloproteases, such as endothelin-converting enzyme (ECE) and angiotensin-converting enzyme (ACE), albeit with lower affinities.

Data Presentation

The inhibitory activity of Phosphoramidon Disodium salt against various metalloproteases is summarized in the table below. This data is crucial for designing experiments and interpreting results, particularly when working with cell systems that may express multiple metalloproteases.

| Enzyme | Common Substrates | Phosphoramidon Disodium Salt IC50 | Citation(s) |

| Neprilysin (NEP) | Amyloid-beta, Natriuretic peptides, Substance P | 0.034 µM | |

| Endothelin-Converting Enzyme (ECE) | Big endothelin-1 | 3.5 µM | |

| Angiotensin-Converting Enzyme (ACE) | Angiotensin I | 78 µM |

Signaling Pathway

Neprilysin plays a critical role in terminating peptide signaling at the cell surface. By degrading various signaling peptides, NEP influences a multitude of cellular processes. The inhibition of NEP by Phosphoramidon leads to an accumulation of these peptides, thereby potentiating their downstream signaling effects.

Experimental Protocols

This section provides a detailed protocol for a cell-based assay to measure the inhibition of neprilysin by Phosphoramidon Disodium salt using a fluorogenic substrate.

Materials and Reagents

-

Phosphoramidon Disodium salt: (e.g., from Tocris Bioscience or Sigma-Aldrich)

-

Cell Line: A cell line with endogenous neprilysin expression (e.g., human neuroblastoma SH-SY5Y cells).

-

Fluorogenic NEP Substrate: (e.g., Mca-RPPGFSAFK(Dnp)-OH or a commercially available NEP substrate).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12 for SH-SY5Y).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin solution.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Assay Buffer: (e.g., Hanks' Balanced Salt Solution - HBSS, or a buffer recommended by the substrate manufacturer).

-

96-well black, clear-bottom microplate.

-

Fluorometric microplate reader.

Stock Solution Preparation

-

Phosphoramidon Disodium Salt Stock Solution (10 mM): Phosphoramidon Disodium salt is soluble in water. Dissolve the required amount in sterile water to make a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Fluorogenic NEP Substrate Stock Solution: Prepare according to the manufacturer's instructions, typically in DMSO. Store protected from light at -20°C.

Cell Culture

-

Culture SH-SY5Y cells (or another suitable cell line) in the recommended complete growth medium supplemented with FBS and penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells regularly to maintain sub-confluent cultures.

Experimental Workflow

Detailed Assay Protocol

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Preparation of Phosphoramidon Dilutions:

-

On the day of the assay, prepare serial dilutions of the Phosphoramidon stock solution in assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

-

Also, prepare a vehicle control (assay buffer without Phosphoramidon).

-

-

Inhibitor Treatment:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the prepared Phosphoramidon dilutions (or vehicle control) to the respective wells.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This pre-incubation allows the inhibitor to interact with the cellular neprilysin.

-

-

Substrate Addition and Kinetic Measurement:

-

Prepare the working solution of the fluorogenic NEP substrate in the assay buffer according to the manufacturer's recommendation.

-

Add 50 µL of the substrate working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

-

-

Controls:

-

No-cell control: Wells containing assay buffer and substrate only (to determine background fluorescence).

-

Vehicle control: Cells treated with assay buffer without Phosphoramidon (represents 100% NEP activity).

-

Positive control (optional): A known potent NEP inhibitor can be used as a positive control.

-

Data Analysis

-

Calculate the rate of substrate cleavage (fluorescence increase per unit of time) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the no-cell control from all other rates.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of NEP inhibition against the logarithm of the Phosphoramidon concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive guide for utilizing Phosphoramidon Disodium salt in a cell-based assay to determine its inhibitory effect on neprilysin. The provided protocols and data will aid researchers in accurately assessing the potency of this inhibitor and in the broader investigation of neprilysin's role in various physiological and pathological processes. Careful attention to experimental details and appropriate controls will ensure the generation of reliable and reproducible data.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo characterization of a phosphoramidon-sensitive endothelin-converting enzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Phosphoramidon Disodium Salt for Enzyme-Linked Immunosorbent Assay (ELISA)

For Researchers, Scientists, and Drug Development Professionals

Introduction